Amisulpride N-Oxide
Overview
Description
Amisulpride N-Oxide is a degradation product of the dopamine and serotonin (5-HT) receptor antagonist amisulpride . It is formed from amisulpride via oxidation by ozonation or photodegradation . It has been found as a contaminant in surface water .
Synthesis Analysis
Amisulpride N-Oxide is formed from amisulpride via oxidation by ozonation or photodegradation . A study revealed the stability of amisulpride N-oxide and its significance in comparison to N-dealkylated transformation products (TPs) and parent compounds in river .Molecular Structure Analysis
Amisulpride N-Oxide has a molecular formula of C17H27N3O5S . Its average mass is 385.478 Da and its monoisotopic mass is 385.167145 Da .Chemical Reactions Analysis
Amisulpride N-Oxide is stable under solar photolysis and aerobic biodegradation with a very slight reverse reaction to the parent compound observed for amisulpride N-Oxide . N-oxidation reactions were always a minor transformation pathway under both degradation conditions with respect to N-and O-dealkylation reactions .Physical And Chemical Properties Analysis
Amisulpride N-Oxide has a density of 1.3±0.1 g/cm3, an index of refraction of 1.600, molar refractivity of 97.9±0.5 cm3, and a molar volume of 286.3±7.0 cm3 . It has 8 H bond acceptors, 4 H bond donors, and 9 freely rotating bonds .Scientific Research Applications
Environmental Science
Amisulpride N-Oxide is a degradation product of the antipsychotic drug Amisulpride. It is formed from Amisulpride via oxidation by ozonation or photodegradation . This compound has been found as a contaminant in surface water .
Application
Amisulpride N-Oxide is used in studies related to the environmental impact of pharmaceutical pollutants. It serves as a marker for the presence of Amisulpride in the environment .
Method of Application
The presence of Amisulpride N-Oxide in the environment is studied using advanced oxidation methods such as photocatalysis, ozonation, UV/hydrogen peroxide oxidation, and photo-Fenton oxidation .
Results
The presence of Amisulpride N-Oxide in the environment indicates the inefficiency of wastewater treatment plants in eradicating pharmaceuticals and their metabolites .
Pharmacology
Amisulpride N-Oxide is a metabolite of Amisulpride, an antipsychotic drug used in the treatment of schizophrenia .
Application
Amisulpride N-Oxide is used in pharmacokinetic studies to understand the metabolism of Amisulpride. It helps in understanding the drug’s efficacy and side effects .
Method of Application
The concentration of Amisulpride N-Oxide in the blood or plasma is measured using various techniques such as liquid chromatography–mass spectrometry .
Results
The concentration of Amisulpride N-Oxide in the blood can provide insights into the dosage, efficacy, and side effects of Amisulpride .
Psychopharmacology
Amisulpride N-Oxide, as a metabolite of Amisulpride, can be used in psychopharmacological studies to understand the mechanism of action of Amisulpride .
Application
Amisulpride is used to treat positive and negative symptoms of acute and chronic schizophrenia in adults . It also has antidepressant properties in both schizophrenia and mood disorders . The presence of Amisulpride N-Oxide can provide insights into the drug’s mechanism of action .
Method of Application
The concentration of Amisulpride N-Oxide in the blood or plasma is measured using various techniques such as liquid chromatography–mass spectrometry .
Results
The concentration of Amisulpride N-Oxide in the blood can provide insights into the dosage, efficacy, and side effects of Amisulpride .
Environmental Remediation
Amisulpride N-Oxide, as a degradation product of Amisulpride, can be used in studies related to the removal of pharmaceutical pollutants from the environment .
Application
Amisulpride N-Oxide serves as a marker for the presence of Amisulpride in the environment . It can be used to evaluate the efficiency of advanced oxidation methods in removing pharmaceutical pollutants .
Method of Application
The presence of Amisulpride N-Oxide in the environment is studied using advanced oxidation methods such as photocatalysis, ozonation, UV/hydrogen peroxide oxidation, and photo-Fenton oxidation .
Results
The presence of Amisulpride N-Oxide in the environment indicates the inefficiency of wastewater treatment plants in eradicating pharmaceuticals and their metabolites .
Toxicology
Amisulpride N-Oxide, as a metabolite of Amisulpride, can be used in toxicological studies to understand the toxicity profile of Amisulpride .
Application
Amisulpride is an atypical antipsychotic that in low doses causes an anticholinergic effect but at higher doses prolongs the QT interval with cases of torsades de pointes noted . The presence of Amisulpride N-Oxide can provide insights into the drug’s toxicity profile .
Method of Application
The toxicity of Amisulpride N-Oxide is studied using various techniques such as liquid chromatography–mass spectrometry .
Results
The concentration of Amisulpride N-Oxide in the blood can provide insights into the dosage, efficacy, and side effects of Amisulpride .
Environmental Remediation
Amisulpride N-Oxide, as a degradation product of Amisulpride, can be used in studies related to the removal of pharmaceutical pollutants from the environment .
Application
Amisulpride N-Oxide serves as a marker for the presence of Amisulpride in the environment . It can be used to evaluate the efficiency of advanced oxidation methods in removing pharmaceutical pollutants .
Method of Application
The presence of Amisulpride N-Oxide in the environment is studied using advanced oxidation methods such as photocatalysis, ozonation, UV/hydrogen peroxide oxidation, and photo-Fenton oxidation .
Results
The presence of Amisulpride N-Oxide in the environment indicates the inefficiency of wastewater treatment plants in eradicating pharmaceuticals and their metabolites .
Future Directions
properties
IUPAC Name |
4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKIPAUZJTRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747025 | |
Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amisulpride N-Oxide | |
CAS RN |
71676-01-2 | |
Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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